An In-depth Technical Guide to the Synthesis and Characterization of 4'-Hydroxy diclofenac-d4
An In-depth Technical Guide to the Synthesis and Characterization of 4'-Hydroxy diclofenac-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4'-Hydroxy diclofenac-d4, a deuterated analog of the major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.
Introduction
4'-Hydroxy diclofenac is the primary human metabolite of diclofenac, formed in the liver by cytochrome P450 enzymes, primarily CYP2C9.[1][2] The deuterated version, 4'-Hydroxy diclofenac-d4, is a stable, non-radioactive isotopologue that is indispensable for accurate quantification of its non-deuterated counterpart in biological matrices.[3][4] Its use as an internal standard corrects for variations in sample preparation and instrument response, leading to more reliable and reproducible results in drug metabolism and pharmacokinetic (DMPK) studies.
This guide details a plausible synthetic route, experimental protocols for characterization, and a summary of its key physicochemical properties.
Physicochemical Properties
4'-Hydroxy diclofenac-d4 is typically a white to light yellow or pale purple solid.[5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₇D₄Cl₂NO₃ | [6] |
| Molecular Weight | 316.17 g/mol | [7] |
| Monoisotopic Mass | 315.0367056 Da | [6] |
| Melting Point | 173-175°C (decomposes) | [5] |
| Solubility | Soluble in DMSO and Methanol. | [3] |
| Appearance | White to light yellow or pale purple solid | [5] |
| CAS Number | 254762-27-1 | [7] |
Synthesis of 4'-Hydroxy diclofenac-d4
A detailed, step-by-step synthesis of 4'-Hydroxy diclofenac-d4 is not explicitly published in a single source. However, based on the known synthesis of 4'-Hydroxydiclofenac and established methods for deuterium labeling of phenylacetic acid derivatives, a plausible and efficient synthetic route is proposed. The overall synthesis involves the preparation of a deuterated phenylacetic acid precursor followed by an Ullmann condensation and subsequent functional group manipulations.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 4'-Hydroxy diclofenac-d4.
Experimental Protocol: Synthesis
Step 1: Synthesis of Phenylacetic Acid-d5
A plausible method for the deuteration of phenylacetic acid involves a palladium-catalyzed hydrogen-deuterium exchange reaction.
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Materials: Phenylacetic acid, Deuterium oxide (D₂O, 99.8 atom % D), 10% Palladium on charcoal (Pd/C).
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Procedure:
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To a sealed tube, add phenylacetic acid (1.0 equiv.), 10% Pd/C (0.1 equiv.), and D₂O (20 equiv.).
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Heat the mixture at 150°C for 24 hours.
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After cooling to room temperature, the mixture is filtered to remove the catalyst.
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The D₂O is removed under reduced pressure to yield phenylacetic acid-d5.
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The product is characterized by ¹H NMR to confirm the extent of deuteration.
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Step 2: Synthesis of 2-Bromophenylacetic Acid-d4
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Materials: Phenylacetic acid-d5, Bromine (Br₂), Iron(III) bromide (FeBr₃).
-
Procedure:
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To a solution of phenylacetic acid-d5 in a suitable solvent (e.g., dichloromethane), add FeBr₃ (catalytic amount).
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Slowly add a solution of Br₂ in the same solvent at 0°C.
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Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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The reaction is quenched with a solution of sodium thiosulfate.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 2-bromophenylacetic acid-d4.
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Step 3: Ullmann Condensation to form Methyl 2-((2,6-dichloro-4-hydroxyphenyl)amino)phenylacetate-d4
The Ullmann condensation is a key step in forming the diarylamine linkage.
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Materials: 2-Bromophenylacetic acid-d4, 2,6-Dichloro-4-aminophenol, Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
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Procedure:
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To a flask containing 2,6-dichloro-4-aminophenol (1.0 equiv.) and K₂CO₃ (2.0 equiv.) in DMF, add 2-bromophenylacetic acid-d4 (1.2 equiv.) and CuI (0.2 equiv.).
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The reaction mixture is heated to 140-150°C under a nitrogen atmosphere for 12-24 hours.
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After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography to yield the desired ester. Note: Esterification of the carboxylic acid may occur in situ or can be performed as a separate step prior to the Ullmann condensation.
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Step 4: Hydrolysis to 4'-Hydroxy diclofenac-d4
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Materials: Methyl 2-((2,6-dichloro-4-hydroxyphenyl)amino)phenylacetate-d4, Sodium hydroxide (NaOH), Ethanol (EtOH), Hydrochloric acid (HCl).
-
Procedure:
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The ester from the previous step is dissolved in a mixture of EtOH and aqueous NaOH solution.
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The mixture is heated at reflux for 2-4 hours.
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After cooling, the solvent is removed under reduced pressure.
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The residue is dissolved in water and acidified with HCl to precipitate the product.
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The solid is collected by filtration, washed with water, and dried to give 4'-Hydroxy diclofenac-d4.
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Characterization of 4'-Hydroxy diclofenac-d4
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 4'-Hydroxy diclofenac-d4. The following experimental protocols are recommended.
Characterization Workflow
References
- 1. 4'-Hydroxydiclofenac | C14H11Cl2NO3 | CID 116545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Hydroxy diclofenac D4 | CAS#:254762-27-1 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436) [np-mrd.org]
- 5. Ullmann Reaction [drugfuture.com]
- 6. 4'-Hydroxy Diclofenac-D4 (Major) | C14H11Cl2NO3 | CID 10805325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4'-Hydroxy Diclofenac-d4 - CAS - 254762-27-1 | Axios Research [axios-research.com]
